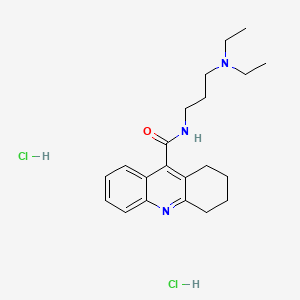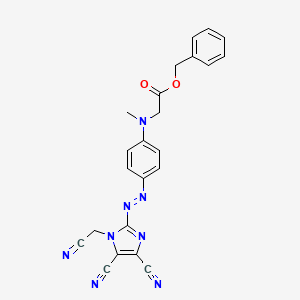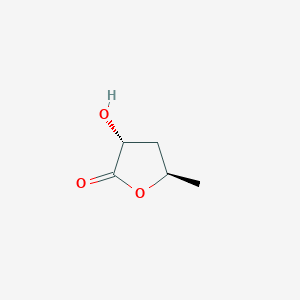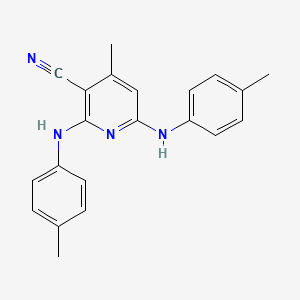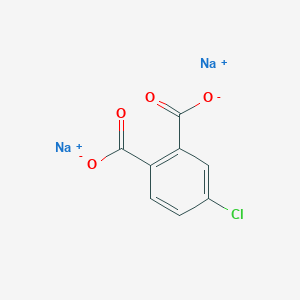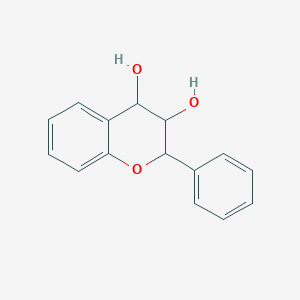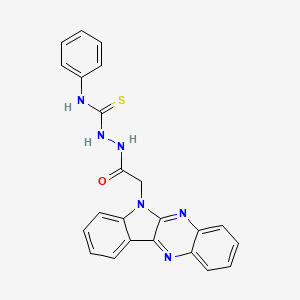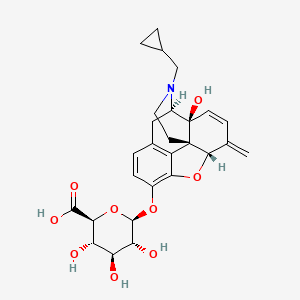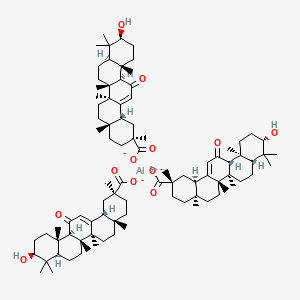
Enoxolone aluminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enoxolone aluminate is a compound derived from enoxolone, also known as glycyrrhetinic acid, which is a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid found in licorice root. This compound combines the properties of enoxolone with those of aluminate, making it a compound of interest in various scientific fields due to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enoxolone aluminate typically involves the reaction of enoxolone with an aluminum-containing compound. One common method is the reaction of enoxolone with aluminum chloride in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Enoxolone aluminate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of aluminum and modified enoxolone derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation states or alter the functional groups on the enoxolone moiety.
Substitution: Substitution reactions can replace specific atoms or groups in the enoxolone or aluminate structure with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature and solvent conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
Enoxolone aluminate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and material science.
Biology: Studied for its potential anti-inflammatory, antiviral, and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as peptic ulcers, inflammation, and certain infections.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and other products requiring bioactive compounds.
作用機序
The mechanism of action of enoxolone aluminate involves its interaction with specific molecular targets and pathways. Enoxolone inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, leading to increased levels of prostaglandins in the digestive system. This results in reduced gastric secretion, increased mucous secretion, and enhanced cell proliferation, contributing to its therapeutic effects . Additionally, this compound may interact with other molecular targets, such as tyrosine-protein phosphatases, influencing various cellular processes .
類似化合物との比較
Enoxolone aluminate can be compared with other similar compounds, such as:
Glycyrrhetinic Acid: The parent compound of enoxolone, known for its anti-inflammatory and antiviral properties.
Aluminum Hydroxide: A compound with antacid properties, often used in combination with other bioactive molecules.
Aluminum Chloride: Used in various chemical reactions and industrial processes.
This compound is unique due to its combined properties of enoxolone and aluminate, offering a broader range of applications and enhanced biological activity compared to its individual components .
特性
CAS番号 |
4598-66-7 |
|---|---|
分子式 |
C90H135AlO12 |
分子量 |
1436.0 g/mol |
IUPAC名 |
aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1 |
InChIキー |
JIQUHOXNCWKESF-UBYPFOLZSA-K |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Al+3] |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


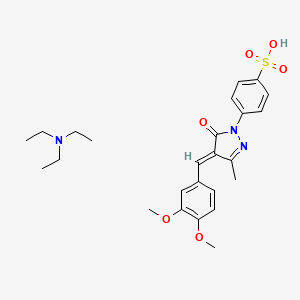

![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)

